molecular formula C9H15NO6 B2746585 2-{[(1-Ethoxy-1-oxopropan-2-yl)carbamoyl]methoxy}acetic acid CAS No. 1397000-27-9

2-{[(1-Ethoxy-1-oxopropan-2-yl)carbamoyl]methoxy}acetic acid

Cat. No.: B2746585
CAS No.: 1397000-27-9
M. Wt: 233.22
InChI Key: CFHSISNRUUJSIU-UHFFFAOYSA-N
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Description

2-{[(1-Ethoxy-1-oxopropan-2-yl)carbamoyl]methoxy}acetic acid is a synthetic carboxylic acid derivative characterized by a carbamoylmethoxy backbone and an ethoxy-oxo-propane substituent. Its structure combines ester, carbamate, and acetic acid functionalities, making it a versatile intermediate in organic synthesis, particularly for drug conjugation or linker applications.

Properties

IUPAC Name

2-[2-[(1-ethoxy-1-oxopropan-2-yl)amino]-2-oxoethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO6/c1-3-16-9(14)6(2)10-7(11)4-15-5-8(12)13/h6H,3-5H2,1-2H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHSISNRUUJSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NC(=O)COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-Ethoxy-1-oxopropan-2-yl)carbamoyl]methoxy}acetic acid typically involves multiple steps. One common method includes the reaction of ethyl 2-bromoacetate with 2-amino-2-methyl-1-propanol to form an intermediate. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

2-{[(1-Ethoxy-1-oxopropan-2-yl)carbamoyl]methoxy}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-{[(1-Ethoxy-1-oxopropan-2-yl)carbamoyl]methoxy}acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(1-Ethoxy-1-oxopropan-2-yl)carbamoyl]methoxy}acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-{[(1-Ethoxy-1-oxopropan-2-yl)carbamoyl]methoxy}acetic acid with five structurally related compounds, focusing on molecular properties, functional groups, and applications.

Table 1: Comparative Analysis of Acetic Acid Derivatives

Compound Name (CAS) Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
Target Compound Not Provided Ethoxy ester, carbamoyl, acetic acid ~265 (estimated) Likely intermediate for drug conjugation
{2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid (166108-71-0) C21H23NO6 Fmoc-protected amine, ethoxyethoxy 385.41 Peptide synthesis, solid-phase linkers
{2-[(benzylsulfonyl)carbamoyl]-5-methoxy-1H-indol-1-yl}acetic acid C19H18N2O6S Indole, benzylsulfonyl, methoxy 402.42 Enzyme inhibition, hydrophobic interactions
2-({[2-(2-methylphenyl)ethyl]carbamoyl}methoxy)acetic acid C13H17NO4 Phenyl, carbamoyl methoxy 251.12 Building block for hydrophobic drug derivatives
{2-[(phosphonomethyl)carbamoyl]-1H-benzo[g]indol-1-yl}acetic acid (59Z) C16H15N2O6P Phosphonomethyl, benzoindole 362.28 Bioisostere for phosphate, potential kinase inhibitor
Acetic acid, 2-(1-methyl-2-oxopropoxy)-, methyl ester (359867-45-1) C7H12O4 Methyl ester, oxopropoxy 160.17 Hydrolyzable ester, flavor/fragrance precursor

Key Observations:

Functional Group Diversity: The target compound’s ethoxy ester and carbamoyl groups contrast with the Fmoc derivative (), which includes a bulky Fmoc-protected amine for peptide synthesis. The absence of aromatic rings in the target compound may enhance solubility in polar solvents compared to indole- or phenyl-containing analogs . The phosphonomethyl group in 59Z () introduces a negative charge at physiological pH, unlike the neutral carbamoyl group in the target compound. This difference impacts biological targeting, such as binding to phosphorylated enzyme sites .

Molecular Weight and Applications: Lower molecular weight analogs like the methyl ester derivative () are more volatile and suited for industrial applications, whereas the target compound’s higher weight (~265 g/mol) suggests stability for pharmaceutical intermediates .

Hydrogen Bonding and Crystallization :

  • The benzylsulfonyl group in facilitates strong hydrogen bonding and π-π stacking due to its aromaticity, whereas the target compound’s aliphatic ethoxy group may reduce crystallinity, as per Etter’s graph set theory () .

Stability and Reactivity :

  • The methyl ester in is prone to hydrolysis under basic conditions, whereas the target compound’s ethoxy ester may exhibit slower hydrolysis, enhancing shelf life .

Biological Activity

2-{[(1-Ethoxy-1-oxopropan-2-yl)carbamoyl]methoxy}acetic acid, with the CAS number 1397000-27-9, is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₅N₁O₆
  • Molecular Weight : 233.22 g/mol
  • CAS Number : 1397000-27-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its effects on cellular processes and potential therapeutic applications.

  • Inhibition of Histone Deacetylases (HDACs) :
    • The compound is believed to inhibit HDACs, which can lead to increased acetylation of histones and subsequent activation of tumor suppressor genes. This mechanism is significant in cancer therapy as it can induce apoptosis in cancer cells .
  • Cell Cycle Arrest :
    • Research indicates that treatment with this compound can result in cell cycle arrest, particularly at the G1 phase. This is associated with the upregulation of p21 and downregulation of cyclin-dependent kinases (CDK4 and CDK2), which are crucial for cell cycle progression .
  • Induction of Apoptosis :
    • The compound has shown potential in inducing apoptosis in various cancer cell lines. It activates caspases, particularly procaspase 9, leading to programmed cell death .

Study 1: Prostate Cancer Cell Lines

A study assessed the effects of 2-{[(1-Ethoxy-1-oxopropan-2-yl)carbamoyl]methoxy}acetic acid on prostate cancer cell lines (LNCaP, C4-2B, PC-3, DU-145). The findings revealed:

  • Dose-dependent inhibition of cell growth.
  • Significant induction of apoptosis through activation of caspases.
  • Evidence of G1 phase arrest linked to increased p21 levels .

Study 2: Reproductive Toxicity Assessment

Another investigation focused on the reproductive toxicity associated with methoxyacetic acid (MAA), a related compound. Although not directly studying 2-{[(1-Ethoxy-1-oxopropan-2-yl)carbamoyl]methoxy}acetic acid, it provides insights into potential risks:

  • MAA was found to cause embryo malformation and spermatocyte death by interfering with metabolic pathways and HDAC inhibition .

Data Table: Summary of Biological Effects

Biological ActivityEffect ObservedReference
HDAC InhibitionIncreased acetylation of histones
Cell Cycle ArrestG1 phase arrest via p21 upregulation
Induction of ApoptosisActivation of procaspase 9
Reproductive ToxicityEmbryo malformation and spermatocyte death

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